molecular formula C32H48N6 B14286873 7,7',7'',7'''-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile CAS No. 140636-25-5

7,7',7'',7'''-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile

Cat. No.: B14286873
CAS No.: 140636-25-5
M. Wt: 516.8 g/mol
InChI Key: SVIOQTVQKNVFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is a complex organic compound characterized by its pyrazine core and multiple heptanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile typically involves multi-step organic reactions. One common approach includes the functionalization of pyrazine with heptanenitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, oxides, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile involves its interaction with specific molecular targets and pathways. The pyrazine core facilitates electron transfer and conjugation, enhancing its reactivity. The heptanenitrile groups contribute to the compound’s stability and solubility, allowing it to interact effectively with biological molecules and metal ions .

Comparison with Similar Compounds

Uniqueness: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is unique due to its combination of pyrazine and heptanenitrile groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

140636-25-5

Molecular Formula

C32H48N6

Molecular Weight

516.8 g/mol

IUPAC Name

7-[3,5,6-tris(6-cyanohexyl)pyrazin-2-yl]heptanenitrile

InChI

InChI=1S/C32H48N6/c33-25-17-9-1-5-13-21-29-30(22-14-6-2-10-18-26-34)38-32(24-16-8-4-12-20-28-36)31(37-29)23-15-7-3-11-19-27-35/h1-24H2

InChI Key

SVIOQTVQKNVFMO-UHFFFAOYSA-N

Canonical SMILES

C(CCCC1=C(N=C(C(=N1)CCCCCCC#N)CCCCCCC#N)CCCCCCC#N)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.